2',4'-Dichloro-[1,1'-biphenyl]-4-amine
Description
Overview of Halogenated Biphenylamine Scaffolds in Organic Synthesis
Halogenated biphenylamine scaffolds are fundamental building blocks in organic synthesis, offering a versatile platform for the construction of more complex molecules. The presence of halogen atoms provides reactive handles for a variety of cross-coupling reactions, such as the Suzuki and Ullmann couplings, enabling the synthesis of a wide array of derivatives. nih.gov These reactions are crucial for creating carbon-carbon and carbon-heteroatom bonds, which are central to the assembly of functional organic materials and pharmaceutical agents. nih.gov
The synthesis of these scaffolds often involves the coupling of halogenated anilines with other aromatic rings. For instance, the synthesis of 2',4'-Dichloro-[1,1'-biphenyl]-4-amine can be achieved through the reaction of 2-chloro-4-nitroaniline (B86195) with chlorobenzene, followed by reduction of the nitro group to an amine. The strategic placement of halogens on the biphenyl (B1667301) rings is a key aspect of their design, as it dictates the regioselectivity of subsequent chemical transformations and influences the final properties of the target molecule.
Significance of Dichlorinated Biphenylamine Structures in Contemporary Academic Investigations
The incorporation of two chlorine atoms into the biphenylamine structure, as seen in this compound, imparts specific properties that are of great interest in modern research. The chlorine atoms act as electron-withdrawing groups, which can modulate the electronic properties of the aromatic system. This can have a significant impact on the molecule's reactivity, stability, and potential biological activity.
Recent studies have highlighted the importance of chlorinated compounds in medicinal chemistry, with many FDA-approved drugs containing at least one chlorine atom. nih.gov The presence of chlorine can enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. Furthermore, the specific substitution pattern of the chlorine atoms can influence the compound's interaction with biological targets. Research into chlorinated chalcones, for example, has shown that the position and number of chlorine atoms can significantly affect their antimicrobial and antiproliferative activities. nih.gov In the context of materials science, dichlorinated biphenyl derivatives are explored for their potential in organic electronic materials, where the chlorine atoms can influence the molecular packing and electronic properties of the resulting materials. nih.gov
The parent compound, 4-aminobiphenyl, is a known carcinogen, and its commercial production has ceased due to its harmful effects. wikipedia.org This underscores the importance of understanding how substitutions, such as dichlorination, alter the biological profile of the biphenylamine scaffold.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H9Cl2N |
| CAS Number | 131435-09-9 |
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound | Molecular Weight | LogP |
| 4-Aminobiphenyl | 169.22 g/mol | 2.8 |
| 2,4-Dichlorobiphenyl (B164877) | 223.09 g/mol | 4.8 |
Note: LogP is a measure of lipophilicity. A higher value indicates greater lipid solubility.
Research Trajectories and Potential Applications of Biphenylamine Derivatives
The research trajectories for biphenylamine derivatives are diverse, spanning medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the focus is on designing derivatives with specific biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. nih.govrsc.org The biphenylamine scaffold is seen as a privileged structure that can be modified to target a variety of biological receptors and enzymes.
In the realm of materials science, triphenylamine (B166846) derivatives, which share a structural similarity with biphenylamines, are being investigated for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. nih.govntu.edu.tw The electron-donating nature of the amine group, combined with the tunable electronic properties of the biphenyl system, makes these compounds promising candidates for charge-transporting materials. The introduction of chlorine atoms can further refine these properties.
Future research on this compound and related compounds will likely focus on a more detailed exploration of their biological activities and their potential as building blocks for functional materials. Understanding the structure-activity relationships and structure-property relationships will be crucial for guiding the design of new derivatives with enhanced performance in specific applications.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEYVWJDOFQLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties such as optimized geometry, electronic energies, and vibrational frequencies. globalresearchonline.net DFT calculations for 2',4'-Dichloro-[1,1'-biphenyl]-4-amine are fundamental to understanding its behavior.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are used to determine the most stable conformation (the optimized geometry) of a molecule by finding the minimum energy state. globalresearchonline.net For this compound, this involves calculating key structural parameters.
Bond Lengths: The calculations would define the distances between bonded atoms, such as the C-C bonds within the phenyl rings, the C-N bond of the amine group, the C-Cl bonds, and the crucial C-C bond connecting the two biphenyl (B1667301) rings.
Bond Angles: These calculations determine the angles between adjacent bonds, defining the molecule's three-dimensional shape.
The electronic structure, derived from these calculations, describes the distribution of electrons within the molecule, which is essential for predicting its reactivity and spectroscopic properties.
| Parameter | Description | Typical Value Range |
|---|---|---|
| C-C (Aromatic) | Bond length within the phenyl rings | 1.38 - 1.41 Å |
| C-C (Biphenyl) | Bond length connecting the two rings | 1.48 - 1.51 Å |
| C-N | Bond length of the amine group | 1.38 - 1.42 Å |
| C-Cl | Bond length of the chloro substituents | 1.73 - 1.76 Å |
| Dihedral Angle | Torsional angle between the two rings | 30° - 50° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: Represents the ability of a molecule to donate electrons, indicating its nucleophilicity. For aromatic amines, the HOMO is often localized on the amine group and the electron-rich phenyl ring.
LUMO: Represents the ability of a molecule to accept electrons, indicating its electrophilicity. The LUMO is typically distributed over the aromatic system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. science.govwuxibiology.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations are used to compute the energies of these orbitals and the resulting energy gap.
A Molecular Electrostatic Potential (MEP) surface map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions.
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the amine group and the electronegative chlorine atoms.
Blue Regions: Indicate positive electrostatic potential (electron-deficient areas), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group and the phenyl rings.
The MEP surface provides valuable insights into a molecule's reactivity, intermolecular interactions, and potential sites for hydrogen bonding.
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a quantitative basis for predicting chemical behavior.
Table 2: Key Quantum Chemical Descriptors Note: These descriptors are derived from HOMO and LUMO energies obtained via DFT calculations.
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
These descriptors help in comparing the reactivity of different molecules and understanding the influence of substituents on their electronic properties.
Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule within its crystalline environment.
The analysis produces:
dnorm Surface: A surface mapped with a normalized contact distance, which highlights intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii.
This analysis is crucial for understanding how molecules of this compound would pack in the solid state and which forces (e.g., hydrogen bonding from the amine group, π-π stacking between phenyl rings, or halogen interactions) dominate its crystal structure.
Computational Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), builds mathematical models to predict the activity of new compounds.
For a compound like this compound, SAR studies would investigate how modifications to its structure affect a specific biological endpoint. nih.govrsc.org Key structural features for analysis include:
The Biphenyl Core: The flexibility (dihedral angle) and electronic nature of the biphenyl system.
The Amine Group: Its role as a hydrogen bond donor and its basicity.
The Chlorine Substituents: Their position and electron-withdrawing nature significantly impact the molecule's electronic properties and lipophilicity. Studies on analogous compounds have shown that the position of halogen atoms can be critical for receptor binding and activity. nih.gov
By computationally generating derivatives (e.g., moving the chlorine atoms, adding other functional groups) and calculating various molecular descriptors (electronic, steric, hydrophobic), QSAR models can be developed to guide the design of analogues with potentially enhanced activity. researchgate.net
Influence of Biphenyl Bond Torsion on Molecular Properties
The three-dimensional conformation of biphenyl compounds is largely dictated by the degree of rotation around the C1-C1' single bond connecting the two phenyl rings. This rotation, defined by the torsional or dihedral angle, is a critical determinant of the molecule's electronic and steric properties. In substituted biphenyls such as this compound, the interplay between electronic effects (conjugation) and steric hindrance from the substituents governs the preferred rotational conformation.
Computational chemistry provides powerful tools to investigate these phenomena. Methods like Density Functional Theory (DFT) are employed to calculate the potential energy surface as a function of the torsional angle. This allows for the determination of the lowest energy conformations (ground states) and the energy barriers to rotation. For biphenyl itself, the planar conformation is disfavored due to steric clashes between the ortho-hydrogens, while a twisted conformation with a dihedral angle of approximately 40-45° is energetically preferred.
The torsional angle has a profound impact on the electronic properties of the molecule. A planar conformation would allow for maximum π-conjugation across the biphenyl system, which can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently its reactivity and spectroscopic properties. As the molecule twists, this conjugation is disrupted.
To illustrate the relationship between the biphenyl bond torsion and molecular properties, a hypothetical set of calculated data for this compound is presented in the table below. This data is based on general principles observed in computational studies of substituted biphenyls and serves to demonstrate the expected trends.
| Torsional Angle (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 0 | 5.2 | 2.1 | 4.5 |
| 15 | 2.8 | 2.3 | 4.6 |
| 30 | 0.5 | 2.5 | 4.8 |
| 45 | 0.0 | 2.7 | 5.0 |
| 60 | 0.8 | 2.9 | 5.1 |
| 75 | 2.5 | 3.1 | 5.2 |
| 90 | 4.0 | 3.3 | 5.3 |
Table 1. Hypothetical calculated molecular properties of this compound as a function of the biphenyl torsional angle. The data illustrates that the lowest energy state is at a non-planar conformation (around 45°), and that electronic properties such as the dipole moment and the HOMO-LUMO gap are sensitive to the degree of twist.
It is important to note that the actual values for this compound would require specific and rigorous computational studies. Such studies would involve geometry optimization at various fixed dihedral angles to map the potential energy surface and calculate the corresponding molecular properties at each point. Benchmarking studies on substituted biphenyls have shown that density functionals that properly account for dispersive interactions are crucial for accurately predicting torsional barriers rsc.org.
Applications in Advanced Chemical and Materials Research
Role as a Key Synthetic Building Block for Complex Organic Molecules
The structure of 2',4'-Dichloro-[1,1'-biphenyl]-4-amine makes it a strategic starting material, or building block, for constructing more complex organic molecules. The presence of two distinct phenyl rings, substituted with chlorine atoms at the 2' and 4' positions, along with an amine at the 4-position, offers multiple sites for synthetic modification.
The synthesis of the compound itself is a critical first step, often achieved through a multi-step process. A common route involves the preparation of a nitro-biphenyl intermediate, such as 2',4'-dichloro-4'-nitro-biphenyl, which is subsequently reduced to form the final amine product. For example, one documented synthesis starts from 2-chloro-4-nitroaniline (B86195) and chlorobenzene, which react to form the dichlorinated nitrobiphenyl intermediate. This intermediate is then reduced to yield this compound. prepchem.com
Once synthesized, this biphenylamine serves as a scaffold. Substituted biphenylamines are recognized as crucial intermediates in the preparation of a variety of active ingredients, particularly in the agrochemical field. google.com The general principle involves using the biphenylamine core and modifying it through reactions like condensation to create larger, more functionalized molecules. google.com For instance, the related compound 4-Amino-2',4'-dichloro-[1,1'-biphenyl]-2-carboxamide represents a more complex molecule built upon a similar dichlorinated biphenyl (B1667301) amine framework. nih.gov The versatility of this compound as a building block lies in its ability to introduce the specific dichlorobiphenyl moiety into larger molecular architectures, influencing their final properties.
Development of Ligands in Coordination Chemistry
In coordination chemistry, ligands—molecules that bind to a central metal atom—are fundamental to creating organometallic complexes with tailored electronic and catalytic properties. The amine group in this compound makes it an excellent candidate for development into a ligand.
Synthesis and Characterization of Organometallic Complexes
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. Amine-containing ligands are widely used to stabilize metal ions and influence their reactivity. nih.govrsc.org The direct coordination of the amine can lead to the formation of various organometallic complexes. The characterization of such complexes typically involves spectroscopic methods (IR, NMR) and X-ray crystallography to determine the coordination geometry and bond characteristics between the metal and the ligand. nih.gov For example, in complexes formed from related amidine ligands, the metal atom is often coordinated by two nitrogen atoms and two chloride atoms in a distorted-tetrahedral fashion. nih.gov
Schiff Base Derivatives as Ligands for Metal Centers
A particularly important application of primary amines in coordination chemistry is the synthesis of Schiff bases. These compounds are formed through the condensation reaction of a primary amine with an aldehyde or a ketone, resulting in a molecule containing an imine (C=N) functional group. nanobioletters.comunsri.ac.id The primary amine of this compound is well-suited for this reaction.
Schiff bases are highly versatile ligands because the imine nitrogen is an excellent coordination site for a wide range of metal ions. nanobioletters.com Upon complexation, the infrared (IR) spectrum shows a characteristic shift of the ν(C=N) stretching frequency, confirming the coordination of the imine nitrogen to the metal center. nanobioletters.com These ligands can be bidentate or polydentate, binding to the metal through the imine nitrogen and other donor atoms present in the molecule. nanobioletters.com Research on Schiff bases derived from other aromatic amines, such as those from vanillin (B372448) and biphenyl-4-amine, demonstrates their ability to form stable complexes and act as chemosensors for metal ions like Cu²⁺. unsri.ac.idresearchgate.net This established reactivity highlights the potential of this compound to serve as the foundation for a variety of Schiff base ligands, enabling the synthesis of novel metal complexes with applications in catalysis and materials science. nanobioletters.com
| Compound Type | Key Functional Group | Characteristic IR Frequency (cm⁻¹) | Coordination Evidence |
|---|---|---|---|
| Schiff Base Ligand | C=N (Imine) | ~1644 | N/A |
| Metal Complex | M-N (Metal-Nitrogen) | Shift to lower frequency (e.g., 1633-1648) | Shift indicates donation of electrons from nitrogen to the metal center. |
| Metal Complex | M-O (Metal-Oxygen) | 500-840 | Appearance of new bands confirms coordination of other donor atoms. |
Intermediates in the Synthesis of Specialized Chemical Compounds
An intermediate is a molecule that is formed from reactants and reacts further to give the desired product. Due to its reactive amine group and stable biphenyl core, this compound is positioned as a valuable intermediate for specialized chemicals.
Precursors for Advanced Agrochemicals and Functional Materials
The biphenylamine structural motif is found in several classes of high-performance chemicals. In the agrochemical sector, a number of modern fungicides, including bixafen (B1247100) and boscalid, are carboxamides that share a substituted ortho-biphenylamine residue as a key structural component. google.com These complex active ingredients are typically synthesized by condensing the biphenylamine intermediate with a suitable carboxylic acid derivative. google.com This established synthetic pathway underscores the potential of this compound to act as a precursor for new, structurally related agrochemicals.
In the realm of functional materials, aromatic amines have historically been crucial intermediates for dyes and pigments. epa.gov The parent compound, 4-aminobiphenyl, was formerly used as an intermediate in the synthesis of dyes. wikipedia.org The introduction of chlorine atoms onto the biphenyl skeleton, as in this compound, can significantly modify the electronic properties and light-fastness of a dye molecule. This positions the compound as a potential precursor for specialized azo dyes or other pigments where specific colorimetric and stability characteristics are required. beilstein-journals.orgmjbas.com
Application in Materials Science and Organic Electronics Research
The rigid, planar structure of the biphenyl unit is a foundational element in many materials designed for electronic and optical applications. The specific substitution pattern of this compound makes it a candidate for incorporation into advanced functional materials.
Molecules containing a biphenyl core are known to exhibit liquid crystalline properties, which are essential for display technologies. researchgate.netdiva-portal.org The elongated shape of the biphenyl structure promotes the formation of ordered phases (nematic, smectic) that can be manipulated by electric fields. diva-portal.orgdtic.mil The synthesis of new liquid crystal monomers often involves functionalizing biphenyl backbones with various groups to tune the material's properties. diva-portal.orgcanaanchem.com
Design Principles for Helical Structures in Organic Electronic Materials
The creation of helical structures in organic electronic materials is a sophisticated design strategy aimed at controlling the molecular architecture to achieve unique and desirable properties. A key principle in this endeavor is the introduction of chirality, or handedness, at the molecular level, which can then propagate to form larger, well-defined helical superstructures. These chiral architectures are instrumental in developing materials with advanced functions, such as the ability to emit or detect circularly polarized light and to exhibit enhanced charge carrier mobility.
A cornerstone of this design approach is the use of molecular building blocks that inherently possess or can be induced to adopt a twisted, non-planar conformation. The compound this compound serves as an exemplary building block for this purpose. The fundamental design principle leveraging this molecule lies in the steric hindrance introduced by the chlorine atoms at the 2' and 4' positions of the biphenyl system. This steric strain forces the two phenyl rings to twist relative to each other, creating a stable, non-zero dihedral angle. This enforced twist is the origin of the molecule's chirality, making it a valuable component for constructing helical materials. In biphenyl systems, the balance between the energy cost of steric clashes between substituents in a planar conformation and the loss of electronic delocalization in a twisted conformation determines the final geometry. acs.org For instance, while biphenyl itself can be nearly planar in the solid state, bulky substituents will enforce a more twisted structure. acs.org
The amine group located at the 4-position of the second phenyl ring provides a crucial handle for chemical modification. This functional group allows chemists to incorporate the chiral dichlorobiphenyl unit into larger macromolecular structures, such as polymers. Through polymerization, the twisted shape of the this compound monomer can be transferred along the polymer backbone, directing it to adopt a helical secondary structure. The ability to make minor structural changes to conjugated polymers, such as the introduction of specific substituents, can have a dramatic effect on the material's properties and ultimate performance in electronic devices. rsc.org
The choice of substituents is a critical factor that allows for the fine-tuning of the helical structure's characteristics. The size and electronic nature of the chlorine atoms in this compound are specifically what control the rotational barrier and the resulting dihedral angle. This principle of using steric effects to control molecular conformation is a powerful tool in materials design. rsc.org By systematically varying the substituents, researchers can manipulate the pitch, stability, and electronic properties of the resulting helical polymer.
In the realm of organic electronics, these helical structures offer significant benefits. The ordered, yet non-coplanar, arrangement of the aromatic units can promote efficient charge transport along the helical axis. acs.org At the same time, this structure can suppress the formation of undesirable aggregates (excimers) that often quench luminescence in planar molecules. This makes materials derived from chiral biphenyls like this compound highly promising for a new generation of organic electronic devices, including organic light-emitting diodes (OLEDs) that emit circularly polarized light, advanced sensors, and spintronic devices. ox.ac.ukresearchgate.net
Environmental Fate and Degradation Studies Contextualized from Chlorinated Biphenyls
Biotransformation Pathways and Microbial Degradation of Related Biphenyls
Microbial activity is a primary driver for the transformation of chlorinated biphenyls in the environment. nih.govnih.gov Both aerobic and anaerobic microorganisms have demonstrated the ability to degrade these persistent organic pollutants, breaking them down into less complex and often less toxic substances. nih.govresearchgate.net
A diverse array of microorganisms capable of degrading chlorinated biphenyls has been identified from various environments, including historically contaminated soils and sediments. researchgate.netnih.gov These microbes employ specific enzymatic systems to attack the stable biphenyl (B1667301) structure.
Under aerobic conditions , the primary mechanism is an oxidative pathway initiated by the enzyme biphenyl dioxygenase, a multi-component enzyme encoded by bph genes. researchgate.netnih.gov This enzyme introduces oxygen into the aromatic rings, making them susceptible to further degradation. asm.org A consortium of two bacterial isolates, Pseudomonas sp. GSa and Pseudomonas sp. GSb, has been shown to effectively assimilate 2,4-dichlorobiphenyl (B164877). nih.gov Other prominent aerobic bacterial genera reported to transform PCBs include Burkholderia, Comamonas, Rhodococcus, and Bacillus. researchgate.netnih.gov
Anaerobic degradation typically involves a process of reductive dechlorination, where chlorine atoms are sequentially removed from the biphenyl rings. nih.gov This process is crucial for the breakdown of highly chlorinated congeners. Key enzymes in this pathway are reductive dehalogenases, and the most frequently cited anaerobic bacteria belong to the genera Dehalogenimonas and Dehalococcoides. nih.gov
Fungi, particularly white-rot fungi, also contribute significantly to PCB degradation through their powerful, non-specific ligninolytic enzymes, such as laccases and peroxidases. nih.govnih.gov Species like Pleurotus ostreatus and Bjerkandera adusta are well-documented for their PCB transformation capabilities. nih.gov
| Microorganism Type | Genus/Species | Degradation Condition | Key Enzymes/Pathways | Reference |
|---|---|---|---|---|
| Bacteria | Pseudomonas | Aerobic | Biphenyl Dioxygenase (bph pathway) | nih.gov |
| Bacteria | Burkholderia | Aerobic | Biphenyl Dioxygenase (bph pathway) | nih.govasm.org |
| Bacteria | Comamonas | Aerobic | Biphenyl Dioxygenase (bph pathway) | nih.govasm.org |
| Bacteria | Dehalococcoides | Anaerobic | Reductive Dehalogenases | researchgate.netnih.gov |
| Bacteria | Dehalogenimonas | Anaerobic | Reductive Dehalogenases | nih.gov |
| Fungi | Pleurotus ostreatus | Aerobic | Laccase, Peroxidases | nih.govnih.gov |
| Fungi | Bjerkandera adusta | Aerobic | Ligninolytic Enzymes | nih.gov |
The microbial degradation of chlorinated biphenyls results in a series of intermediate compounds before potential mineralization. The specific products formed depend on the parent congener, the microbial species, and the environmental conditions.
In the aerobic degradation of 2,4-dichlorobiphenyl by a Pseudomonas consortium, catechol was identified as a key intermediate, indicating cleavage of the aromatic ring. nih.gov The broader degradation of PCBs can yield a range of metabolites, including hydroxylated PCBs (OH-PCBs), chlorobenzoic acids (CBAs), chlorobenzyl alcohols, and chlorobenzaldehydes. nih.gov For example, the photosensitized degradation of 2,4',5-trichlorobiphenyl (B150608) produced metabolites such as 4-chlorobenzoic acid and 2,5-dichlorobenzoic acid. nih.gov Further transformation of OH-PCBs by fungal enzymes can lead to the formation of more complex structures, including chlorinated hydroxydibenzofurans. nih.gov In some cases, metabolism can produce novel metabolites; for instance, 3,3'-dichlorobiphenyl (B134845) (PCB 11) was shown to be metabolized by HepG2 cells into methoxy, sulfo-, and glucuronide conjugates of hydroxylated derivatives. nih.gov
| Parent Compound | Degradation Process/Organism | Identified Products/Intermediates | Reference |
|---|---|---|---|
| 2,4-Dichlorobiphenyl | Pseudomonas spp. consortium | Catechol | nih.gov |
| 2,4',5-Trichlorobiphenyl | Photosensitized Degradation (DOM) | 4-Chlorobenzoic acid, 2,5-Dichlorobenzoic acid, Hydroxylated biphenyls | nih.gov |
| General PCBs | Ligninolytic Fungi | Hydroxylated PCBs (OH-PCBs), Chlorobenzoic acids (CBAs) | nih.gov |
| OH-PCBs | Pleurotus ostreatus enzymes | Chlorinated hydroxydibenzofurans | nih.gov |
| Decachlorobiphenyl (B1669993) (PCB-209) | Photochemical Transformation | Lower-chlorinated PCBs, OH-PCBs, Polychlorinated dibenzofurans (PCDFs) | digitellinc.com |
| 3,3'-Dichlorobiphenyl (PCB 11) | HepG2 Cells | Hydroxy, Methoxy, Sulfo- and Glucuronide conjugates | nih.gov |
Chemical and Photochemical Degradation Mechanisms in Environmental Matrices
Beyond biological processes, chlorinated biphenyls can be degraded through chemical and photochemical reactions in the environment. clu-in.org Photolysis, or degradation by sunlight, is a significant transformation pathway, particularly in aquatic systems and the atmosphere. clu-in.orgnih.gov
The presence of dissolved organic matter (DOM), such as humic acids, in water can accelerate the photodegradation of PCBs. nih.gov DOM acts as a photosensitizer, absorbing sunlight and producing reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov In the degradation of 2,4',5-trichlorobiphenyl, •OH and ¹O₂ were found to be responsible for 35.1% and 47.1% of the degradation, respectively. nih.gov Similarly, the photochemical transformation of decachlorobiphenyl (PCB-209) on suspended particles was driven by hydroxyl radicals and superoxide (B77818) anion radicals. digitellinc.com These highly reactive species attack the PCB molecule, leading to dechlorination and ring cleavage. nih.govdigitellinc.com Sonochemical degradation, which uses high-frequency ultrasound, has also been shown to effectively break down chlorinated biphenyls in aqueous solutions through first-order kinetics. researchgate.net
Environmental Transport and Distribution Modeling in Academic Contexts
Understanding and predicting the movement of chlorinated biphenyls through the environment is a critical academic pursuit, often accomplished through mathematical modeling. epa.govresearchgate.net These models link the physicochemical properties of the compounds with environmental parameters to simulate their distribution. elsevierpure.com
Transport models for PCBs in aquatic systems consider processes like volatilization from the water surface, sorption to sediments, and the physical movement of contaminated particles through resuspension and deposition. epa.gov Due to their hydrophobicity (low water solubility), PCBs are predominantly bound to solid particles, making sediment transport a dominant factor in their distribution. epa.govresearchgate.net
In terrestrial systems, models like the VS2DT (Variably Saturated 2-Dimensional Flow and Transport) model are used to simulate the vertical transport of PCBs from the soil surface to groundwater. researchgate.net These simulations show that strong sorption to soil organic matter significantly retards PCB movement. researchgate.net However, transport can be much faster in soils with low organic content or when PCBs bind to mobile colloids (colloid-facilitated transport), increasing the risk of groundwater contamination. researchgate.net Broader species distribution models (SDMs), while often used in ecology, are based on similar principles of relating an entity's presence to environmental variables, providing a theoretical framework for understanding how contaminants are distributed based on environmental gradients. whoi.eduresearchgate.netnih.gov
Analytical Method Development and Validation for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for the separation and quantification of 2',4'-Dichloro-[1,1'-biphenyl]-4-amine in various matrices. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility, thermal stability, and the sample matrix.
Gas Chromatography (GC) Method Development
Gas chromatography is a highly effective technique for the analysis of semi-volatile and volatile organic compounds, making it suitable for this compound. The development of a robust GC method involves optimizing several key parameters to achieve good resolution, sensitivity, and peak symmetry.
A typical GC system for the analysis of chlorinated aromatic amines would employ a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a column like a DB-5 (5% phenyl-methylpolysiloxane), which separates compounds based on their boiling points and polarity. ut.ac.ir The operational parameters such as injector temperature, oven temperature program, and carrier gas flow rate must be carefully optimized. Due to the amine functional group, which can cause peak tailing due to interaction with active sites in the GC system, the use of deactivated liners and columns is often necessary. nih.gov
For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis, while an Electron Capture Detector (ECD) offers higher sensitivity for halogenated compounds like this compound. researchgate.net A Nitrogen-Phosphorus Detector (NPD) is another option that provides selective detection of nitrogen-containing compounds.
Table 1: Illustrative GC Method Parameters for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation of semi-volatile aromatic compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Optimizes separation of the target analyte from matrix components. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min | Transports the analyte through the column. |
| Detector | Electron Capture Detector (ECD) at 300 °C | Provides high sensitivity for the dichlorinated biphenyl (B1667301) amine. |
| Injection Volume | 1 µL (splitless) | Suitable for trace-level analysis. |
High Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds that may have low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In RP-HPLC, a non-polar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The elution strength is controlled by adjusting the ratio of the organic solvent, often using a gradient elution to improve the separation of complex mixtures.
Detection in HPLC is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. scielo.br For enhanced sensitivity and selectivity, a fluorescence detector can be employed, often requiring derivatization of the amine group to introduce a fluorophore. nih.gov
Table 2: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) | Standard for reversed-phase separation of non-polar to moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and ionization efficiency for MS detection. | | Gradient | Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes | Enables elution of a wide range of compounds with varying polarities. | | Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale columns. | | Column Temperature | 30 °C | Ensures reproducible retention times. | | Detector | Diode Array Detector (DAD) at 254 nm | Allows for monitoring of the analyte and spectral confirmation. | | Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Mass Spectrometry (MS) and Coupled Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques like GC or LC, it provides a high degree of sensitivity and specificity for the identification and quantification of this compound.
GC-MS and LC-MS for Trace Analysis and Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. h-brs.de For trace analysis of this compound, GC-MS operating in selected ion monitoring (SIM) mode can provide very low detection limits. nih.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly reduces background noise and enhances sensitivity. For structural confirmation, full scan mode can be used to obtain the mass spectrum of the compound, which can be compared to a library of known spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile metabolites of this compound. kuleuven.be Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+, which is useful for molecular weight determination. kuleuven.be Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to increase selectivity and sensitivity. In MS/MS, a precursor ion is selected, fragmented, and the resulting product ions are detected. This technique is invaluable for identifying metabolites, as the fragmentation patterns can provide information about the structure of the metabolite. nih.gov
For instance, in the metabolic analysis of 2',4'-dichloroaniline, a related compound, LC-MS was used to identify glucuronide conjugates and hydroxylamine metabolites. nih.gov A similar approach could be applied to identify potential metabolites of this compound, such as hydroxylated or conjugated forms.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification of an analyte to improve its analytical properties. For this compound, derivatization is often employed to enhance its performance in both GC and HPLC analysis.
In GC analysis, the primary amine group of this compound can be derivatized to reduce its polarity and improve its volatility and chromatographic peak shape. researchgate.net Common derivatization reactions for amines include acylation, silylation, and alkylation. scienceopen.com For example, acylation with reagents like trifluoroacetic anhydride (TFAA) can produce a derivative that is more volatile and has better chromatographic properties. h-brs.de Silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another effective strategy to replace the active hydrogen on the amine group with a trimethylsilyl (TMS) group, which reduces hydrogen bonding and improves peak symmetry. sigmaaldrich.com
In HPLC analysis, derivatization is primarily used to enhance detection. The native this compound may have a weak chromophore, leading to poor sensitivity with UV-Vis detection. By reacting the amine group with a derivatizing agent that contains a strong chromophore or a fluorophore, the sensitivity of the analysis can be significantly improved. researchgate.net Common derivatizing reagents for amines in HPLC include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com These reagents react with the primary amine to form highly fluorescent derivatives that can be detected at very low concentrations using a fluorescence detector. squ.edu.om
Table 3: Common Derivatization Reagents for Amines in Chromatography
| Reagent | Technique | Purpose |
|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | GC | Increases volatility and improves peak shape by acylation. h-brs.de |
| BSTFA | GC | Reduces polarity and hydrogen bonding through silylation. sigmaaldrich.com |
| Dansyl Chloride | HPLC | Adds a fluorescent tag for enhanced detection. researchgate.net |
| o-Phthalaldehyde (OPA) | HPLC | Forms a fluorescent derivative for sensitive quantification. thermofisher.com |
Validation Parameters for Analytical Methods (Accuracy, Precision, Detection Limits)
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. abap.co.in The key validation parameters include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. sbmu.ac.ir Acceptable recovery is typically within the range of 80-120%. sbmu.ac.ir
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). sbmu.ac.ir An RSD of less than 15% is generally considered acceptable. sbmu.ac.ir
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sbmu.ac.ir
Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sbmu.ac.ir The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Table 4: Typical Validation Parameters for the Analysis of a Chlorinated Aromatic Amine
| Parameter | Typical Acceptance Criteria | Method of Determination |
|---|---|---|
| Accuracy | 80-120% recovery | Spiked matrix samples at different concentration levels. sbmu.ac.ir |
| Precision (Repeatability) | RSD ≤ 15% | Multiple analyses of the same sample on the same day. sbmu.ac.ir |
| Precision (Intermediate) | RSD ≤ 20% | Multiple analyses of the same sample on different days. sbmu.ac.ir |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Analysis of a series of standards over a defined concentration range. |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | Determined from the analysis of low-concentration standards. |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |
Emerging Research Directions for 2 ,4 Dichloro 1,1 Biphenyl 4 Amine
Exploration of Novel and Stereoselective Synthetic Pathways
The synthesis of substituted biphenyls has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov Current research is focused on refining these methods to afford not just regiochemical control but also stereoselectivity, particularly in the formation of atropisomers—stereoisomers arising from restricted rotation around a single bond.
Novel Synthetic Routes: Recent synthetic strategies for chloro-aminobiphenyls often employ readily available starting materials. For instance, a novel one-step synthesis of 4'-chloro-2-aminobiphenyl has been reported using o-bromoaniline and p-chlorobenzoic acid with a simple palladium catalyst in an aqueous system, eliminating the need for expensive ligands and inert atmospheres. nih.gov Another approach involves the palladium/carbon-catalyzed reaction of p-chlorophenylboronic acid with o-chloronitrobenzene, followed by reduction to yield the desired aminobiphenyl. google.com A Gomberg-Bachmann reaction of p-chloroaniline and aniline (B41778) has also been explored for the synthesis of 4'-chloro-2-aminobiphenyl. google.com These methods offer advantages in terms of cost-effectiveness and simplified procedures.
Stereoselective (Atroposelective) Synthesis: The inherent chirality of certain ortho-substituted biphenyls presents an opportunity for the development of novel chiral catalysts and materials. The atroposelective synthesis of biaryl diamines and amino alcohols is an area of active investigation. Chiral phosphoric acid catalysis has been successfully employed for the para-amination of anilines to construct C-N axial chirality with excellent enantioselectivity. scienceopen.com Similarly, N-heterocyclic carbene (NHC) organocatalysis is being explored for the atroposelective synthesis of axially chiral biaryl amino alcohols. researchgate.net These methods, while not yet specifically applied to 2',4'-dichloro-[1,1'-biphenyl]-4-amine, lay the groundwork for future stereoselective syntheses of this and related compounds. The development of chiral monophosphine ligands for enantioselective Suzuki-Miyaura coupling also represents a promising direction for accessing enantiopure substituted biphenyls. researchgate.net
Table 1: Comparison of Novel Synthetic Pathways for Chloro-Aminobiphenyls
| Method | Starting Materials | Catalyst/Reagents | Key Advantages | Reference |
| One-Step Suzuki-type | o-bromoaniline, p-chlorobenzoic acid | Palladium salt, base | Ligand-free, air-tolerant, aqueous media | nih.gov |
| Two-Step Suzuki/Reduction | p-chlorophenylboronic acid, o-chloronitrobenzene | Pd/C, weak base, then Zn or Fe powder | Use of common starting materials, recyclable catalyst | google.com |
| Gomberg-Bachmann | p-chloroaniline, aniline | NaNO2/HCl, then base | Utilizes diazonium salt chemistry | google.com |
| Atroposelective Amination | Substituted anilines, azodicarboxylates | Chiral phosphoric acid | High enantioselectivity for C-N axial chirality | scienceopen.com |
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For the synthesis of complex molecules like this compound and its derivatives, mechanistic studies of palladium-catalyzed reactions are particularly pertinent.
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve oxidative addition, transmetalation, and reductive elimination. nih.govnrochemistry.com However, the specific role of ligands, bases, and solvents in the synthesis of sterically hindered or electronically complex biphenyls remains an area of active research. For instance, detailed mechanistic investigations of palladium-catalyzed C-H functionalization reactions, which offer an alternative route to biphenyl (B1667301) synthesis, are being conducted. These studies have revealed the importance of ligand properties in promoting the formation of reactive cationic palladium species, which are key to efficient C-H activation. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), are increasingly employed to elucidate reaction pathways. For example, DFT calculations have been used to study the SN2 dechlorination of polychlorinated biphenyls, providing insights into the transition state geometries and activation energies. nih.gov Such computational approaches can be extended to model the transition states of cross-coupling reactions to predict selectivity and reactivity, aiding in the design of more efficient catalytic systems for the synthesis of specific congeners like this compound.
Design and Synthesis of Highly Functionalized Derivatives for Specific Applications
The functionalization of the this compound core can lead to derivatives with tailored properties for various applications, particularly in materials science and medicinal chemistry. The amino group serves as a versatile handle for introducing a wide range of functionalities.
Research has demonstrated the synthesis of biphenyl derivatives for use as ligands in catalysis and as building blocks for functional materials. rsc.org For example, biphenyl sulfonanilide derivatives have been synthesized through C-H amination reactions. nih.gov The synthesis of biphenyl-based phosphine (B1218219) ligands is also an active area, with applications in asymmetric catalysis. nih.gov
Furthermore, the core structure can be incorporated into larger, polyconjugated molecules with specific electronic and photophysical properties. For instance, biphenyl units have been integrated into molecules containing carbazole (B46965) and phenanthrene (B1679779) moieties for potential use in organic light-emitting diodes (OLEDs). umich.edu The synthesis of such derivatives often relies on sequential cross-coupling reactions, where the reactivity of each site on the biphenyl scaffold must be carefully controlled. The development of methods for the selective functionalization of the C-H bonds of biphenyls, guided by directing groups, is a significant area of research that could be applied to create highly functionalized derivatives of this compound. escholarship.org
Table 2: Examples of Functionalized Biphenyl Derivatives and Their Potential Applications
| Derivative Type | Synthetic Method | Potential Application | Reference |
| Biphenyl Phosphine Ligands | Suzuki-Miyaura Coupling | Asymmetric Catalysis | nih.gov |
| Biphenyl Sulfonanilides | C-H Amination | Synthetic Scaffolds | nih.gov |
| Polyconjugated Systems | Suzuki/Cadogan Reactions | Organic Electronics (OLEDs) | umich.edu |
| C-H Functionalized Biphenyls | Directed C-H Activation | Fine Chemical Synthesis | escholarship.org |
Integration in Supramolecular Chemistry and Nanotechnology Research
The rigid, well-defined structure of the biphenyl unit makes it an attractive building block for supramolecular chemistry and nanotechnology. The ability to introduce specific functional groups onto the this compound scaffold allows for the design of molecules that can participate in self-assembly processes.
Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered structures from smaller molecular components. nih.govyoutube.com Biphenyl diimides substituted with amino acids have been shown to self-assemble into chiral one-dimensional supramolecular polymers through hydrogen bonding. wur.nl The amino group of this compound could be similarly derivatized to create building blocks for such assemblies, with the chlorine substituents potentially influencing the packing and electronic properties of the resulting supramolecular structures.
Nanotechnology: In nanotechnology, functionalized molecules are used to create materials with novel properties at the nanoscale. Amine-functionalized nanoparticles are of significant interest for applications in catalysis, sensing, and biomedicine. nih.gov For example, amine-functionalized copper-based metal-organic frameworks (Cu-MOFs) have been developed as nanocarriers for antibodies in electrochemical immunosensors. rsc.org The this compound molecule could potentially be used to functionalize the surface of nanoparticles, imparting specific recognition or electronic properties. The biphenyl unit could also serve as a rigid spacer in the design of molecular wires or other nanoscale electronic components.
Computational Design and Prediction of Novel Reactivity and Properties
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts.
Prediction of Reactivity: DFT calculations can be used to determine various molecular descriptors that correlate with reactivity. For example, the molecular electrostatic potential (MEP) can identify sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net Studies on all 209 PCB congeners have used MEP and dipole moment calculations to rationalize their selective toxicity. nih.gov This approach can be refined to predict the reactivity of specific sites on this compound for various chemical transformations. Furthermore, computational methods are being developed to predict the activation energies of reactions, which can help in screening potential synthetic routes and catalysts. mdpi.com
Prediction of Properties: Beyond reactivity, computational methods can predict a wide range of molecular properties. For instance, DFT has been used to calculate the torsional barriers of substituted biphenyls, which is crucial for understanding their conformational dynamics and the stability of their atropisomers. rsc.orgresearchgate.net Such calculations can predict whether a given substituted biphenyl is likely to be atropisomeric at room temperature. For this compound, computational studies could predict its electronic properties (e.g., HOMO-LUMO gap), which are relevant for applications in materials science. Moreover, quantitative structure-toxicity relationship (QSTR) studies are using computational docking and molecular dynamics to predict the binding affinity of PCBs to various biological receptors. mdpi.com These predictive models can be applied to design derivatives of this compound with specific biological activities or, conversely, with minimized toxicity.
Table 3: Computationally Predicted Properties of Substituted Biphenyls
| Property | Computational Method | Significance | Reference |
| Torsional Barriers | DFT (e.g., B3LYP-D, B97-D) | Predicts atropisomer stability | rsc.orgresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Ab initio / DFT | Identifies reactive sites, correlates with toxicity | nih.gov |
| Dipole Moment | Ab initio / DFT | Relates to solubility and biological accumulation | nih.gov |
| Binding Affinity to Receptors | Molecular Docking, QSTR | Predicts biological activity/toxicity | mdpi.com |
| Reaction Activation Energies | DFT | Predicts reaction feasibility and rates | mdpi.com |
Q & A
Basic: What synthetic methodologies are commonly employed for 2',4'-Dichloro-[1,1'-biphenyl]-4-amine?
Answer:
The synthesis typically involves halogenation and coupling reactions. For example:
- Coupling reactions : Boc-protected glutamic acid derivatives (e.g., Boc-L-Glu-OtBu) are coupled with halogenated biphenyl amines using peptide coupling agents, followed by purification via flash chromatography (eluent gradients: 15–50% ethyl acetate/hexane) .
- Microwave-assisted deprotection : Hydrochloric acid under microwave conditions efficiently removes protecting groups (e.g., phenylethyl groups) in halogenated intermediates .
- One-step SMCC chemistry : Slow-release methods enable controlled formation of biphenyl backbones, minimizing side reactions .
Basic: How is this compound characterized post-synthesis?
Answer:
Key techniques include:
- NMR spectroscopy : and NMR confirm structural integrity, with chloro-substituents causing characteristic deshielding in aromatic regions .
- Mass spectrometry (ESI-MS) : High-resolution MS validates molecular weight (e.g., observed m/z 395.2174 vs. theoretical) .
- Chromatographic purity : HPLC or TLC assesses purity, with dichloro derivatives showing distinct Rf values in ethyl acetate/hexane systems .
Basic: What are the primary research applications of this compound?
Answer:
- Organic synthesis : Serves as a halogenated intermediate for quaterphenyl derivatives and covalent organic frameworks (COFs) .
- Pharmacological studies : Biphenyl amines are explored for antimicrobial and anticancer activities, though specific data for this congener require validation .
Advanced: How can coupling reaction yields be optimized for halogenated biphenyl amines?
Answer:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in Suzuki-Miyaura reactions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .
- Temperature control : Slow heating (40–60°C) reduces decomposition of thermally sensitive chloro-substituents .
Advanced: What mechanistic insights explain the reactivity of halogen substituents in this compound?
Answer:
- Electron-withdrawing effects : Chloro groups deactivate the benzene ring, directing electrophilic substitutions to meta/para positions. Computational studies (DFT) reveal reduced electron density at C2 and C4 positions .
- Steric hindrance : Ortho-chloro substituents impede coupling reactions, necessitating bulky ligands (e.g., BINAP) to mitigate steric clashes .
Advanced: How can computational modeling predict the compound’s electronic properties?
Answer:
- DFT calculations : Gaussian software models HOMO-LUMO gaps, showing chloro substituents lower energy levels (e.g., HOMO: −6.2 eV) and enhance stability .
- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes), though experimental validation is critical due to potential false positives .
Advanced: What methods detect and quantify this compound in environmental samples?
Answer:
- GC-MS : EPA Method 8082A identifies PCB congeners (e.g., PCB-008, CAS 34883-43-7) with detection limits of 0.1 ng/L in water .
- SPME extraction : Solid-phase microextraction concentrates trace amounts from soil matrices, followed by GC-ECD analysis .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal stability : Decomposes above 200°C, with chloro groups releasing HCl gas (TGA data) .
- Light sensitivity : UV exposure causes photodegradation; store in amber vials at 4°C .
Advanced: How to resolve contradictions in reported pharmacological data?
Answer:
- Dose-response validation : Replicate studies using standardized assays (e.g., MIC for antimicrobial activity) .
- Impurity analysis : HPLC-MS identifies byproducts (e.g., dechlorinated analogs) that may skew bioactivity results .
Advanced: What role does this compound play in covalent organic framework (COF) design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
